N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include acetylation and carbonylation. These reactions showcase the compound’s reactivity and potential for forming various derivatives with specific functional groups.
Scientific Research Applications
Chiral Separation by Capillary Electrophoresis
N-(2-Ethyl-6-methylphenyl)alanine enantiomers were separated using capillary electrophoresis, a technique valuable in chiral separation and analysis. Optimal separation conditions involved 2,6-di-O-methyl-β-cyclodextrin, with significant implications for quantifying such compounds in various samples (Liang, 2003).
Enzyme-Catalyzed Reactions and Enantioselectivity
The synthesis of N-(2-Ethyl-6-methylphenyl)alanine using enzymes showed that amino acids like histidine and lysine can enhance the enantioselectivity of reactions. This highlights the utility of enzyme-catalyzed processes in producing specific enantiomers of pharmaceutical importance (Han, Zhou, & Zheng, 2019).
Biocatalytic Resolution and Production
Lipase-catalyzed biocatalytic resolution was used to produce (S)-N-(2-ethyl-6-methylphenyl)alanine, a key intermediate in pharmaceuticals. This process involved optimizing reaction conditions to achieve high enantiomeric ratios, demonstrating the effectiveness of biocatalysis in synthesizing optically active compounds (Zheng, Zhang, & Gao, 2006).
Studies on Amino Acid Spin Labels
Research involving NN―CH2―substituted L-alanine methyl ester and its complexes with nickel(II) ions provided insights into the chelation properties of these compounds. This has implications for understanding the interactions of amino acids with metal ions, which is crucial in various biochemical and pharmaceutical applications (Osada, Igarashi, & Nogami, 2010).
Fermentative Production of N-Alkylated Glycine Derivatives
Studies on fermentative production of sarcosine and N-ethylglycine using Corynebacterium glutamicum and a modified imine reductase enzyme demonstrated the potential for biosynthetic production of N-alkylated amino acids. This research has significant implications for the production of biologically relevant compounds in a cost-effective and sustainable manner (Mindt, Hannibal, & Wendisch, 2019).
Future Directions
The hydrogenation of a related compound, “N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine”, is the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . This suggests potential future directions for the study and application of “N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine” and similar compounds.
properties
IUPAC Name |
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSUYMDPTXKCC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746827 | |
Record name | N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine | |
CAS RN |
1217465-10-5 | |
Record name | N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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